potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate
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Overview
Description
Potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate typically involves multi-step organic synthesis. The process may include:
- Formation of the indole core through Fischer indole synthesis.
- Introduction of sulfonate groups via sulfonation reactions.
- Alkylation to introduce the hexyl chain.
- Amide formation to attach the prop-2-ynylamino group.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of automated synthesis equipment.
- Implementation of continuous flow chemistry techniques.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study cellular processes. Its functional groups can interact with various biomolecules, providing insights into biochemical pathways.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals. Its unique properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate can be compared with other indole derivatives, such as:
- Indole-3-acetic acid
- Indole-3-butyric acid
- 5-sulfoindole
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and a sulfonated indole core
Properties
Molecular Formula |
C33H38KN3O7S2 |
---|---|
Molecular Weight |
691.9 g/mol |
IUPAC Name |
potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1 |
InChI Key |
GEFNWMRIDXQVNK-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
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